1-Bromo-3-ethoxy-2-nitrobenzene
Overview
Description
1-Bromo-3-ethoxy-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO3. It is characterized by a bromine atom, an ethoxy group, and a nitro group attached to a benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethoxy-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-3-ethoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.
Reaction:
1-Bromo-3-ethoxybenzene+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions, such as temperature and concentration of reactants. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Iron powder and hydrochloric acid or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Nucleophilic Substitution: 3-ethoxy-2-nitroaniline.
Reduction: 1-bromo-3-ethoxy-2-aminobenzene.
Oxidation: 1-bromo-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Bromo-3-ethoxy-2-nitrobenzene is utilized in various scientific research fields:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethoxy-2-nitrobenzene in chemical reactions involves the electrophilic nature of the bromine and nitro groups, which makes the compound susceptible to nucleophilic attack. The ethoxy group can participate in electron-donating effects, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethoxy-4-nitrobenzene
- 1-Bromo-4-ethoxy-2-nitrobenzene
- 1-Bromo-3-methoxy-2-nitrobenzene
Uniqueness
1-Bromo-3-ethoxy-2-nitrobenzene is unique due to the specific positioning of its functional groups, which affects its reactivity and the types of reactions it can undergo. The ethoxy group at the 3-position provides steric hindrance and electronic effects that differentiate it from other isomers.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-3-ethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWUNCHTEAEIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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